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9-Deazaadenosine triphosphate - 86568-55-0

9-Deazaadenosine triphosphate

Catalog Number: EVT-1556168
CAS Number: 86568-55-0
Molecular Formula: C11H17N4O13P3
Molecular Weight: 506.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Deazaadenosine triphosphate is a modified nucleotide that serves as an analog of adenosine triphosphate, where the nitrogen atom at position 9 of the adenine base is replaced with a carbon atom. This structural modification alters its biochemical properties and interactions, making it a valuable compound for various scientific applications, particularly in molecular biology and pharmacology.

Source

9-Deazaadenosine triphosphate can be synthesized through various chemical methods that involve the modification of natural nucleotides or nucleosides. Research has shown that derivatives of 9-deazaadenosine can be produced from other nucleoside precursors, facilitating its incorporation into biological systems for experimental purposes .

Classification

This compound falls under the category of nucleotide analogs. Nucleotide analogs are compounds that mimic the structure of naturally occurring nucleotides but possess modifications that can influence their biological activity and stability. 9-Deazaadenosine triphosphate is particularly notable for its potential as an antiviral agent and its role in studies involving nucleic acid synthesis and cellular metabolism .

Synthesis Analysis

Methods

The synthesis of 9-deazaadenosine triphosphate typically involves several key steps, including:

  1. Starting Material: The synthesis often begins with 9-deazaadenosine or related nucleosides.
  2. Phosphorylation: The nucleoside is phosphorylated to form the triphosphate derivative. This can be achieved using phosphoric acid or other phosphorylating agents, often in the presence of activating reagents such as carbodiimides.
  3. Purification: The resulting product is purified through chromatographic techniques to isolate the desired triphosphate form from byproducts and unreacted materials.

Technical details regarding these methods highlight the importance of optimizing reaction conditions such as pH, temperature, and reagent concentrations to maximize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 9-deazaadenosine triphosphate consists of three main components:

  • Adenine Base: Modified to lack the nitrogen atom at position 9.
  • Ribose Sugar: A five-carbon sugar that connects the base to the phosphate groups.
  • Triphosphate Group: Comprising three phosphate groups linked together, which are critical for its energy-carrying capacity.

Data

The molecular formula for 9-deazaadenosine triphosphate is C10H12N3O13P3C_{10}H_{12}N_3O_{13}P_3, and its molecular weight is approximately 407.2 g/mol. The structural modifications impact its biochemical interactions, particularly with enzymes involved in nucleic acid synthesis .

Chemical Reactions Analysis

Reactions

9-Deazaadenosine triphosphate participates in various biochemical reactions similar to adenosine triphosphate, including:

  • Nucleic Acid Synthesis: It can be incorporated into RNA during transcription processes, affecting RNA stability and function.
  • Enzymatic Reactions: It acts as a substrate for kinases and other enzymes involved in metabolic pathways.

Technical details indicate that while it mimics adenosine triphosphate, its incorporation leads to altered kinetics in enzymatic reactions due to structural differences .

Mechanism of Action

Process

The mechanism of action of 9-deazaadenosine triphosphate primarily involves its incorporation into RNA during transcription. Once integrated into RNA strands, it influences:

  • RNA Stability: The absence of the nitrogen atom at position 9 alters hydrogen bonding patterns, potentially leading to changes in RNA structure.
  • Protein Synthesis: By being incorporated into messenger RNA, it can affect translation efficiency and protein synthesis rates.

Data from studies indicate that exposure to 9-deazaadenosine results in significant inhibition of DNA and RNA synthesis within cells, demonstrating its potential as a cytotoxic agent against certain cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its polar phosphate groups.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can participate in phosphorylation reactions and interact with various enzymes due to its triphosphate group.

Relevant data suggest that while it behaves similarly to adenosine triphosphate, its unique structure allows for distinct interactions within biological systems .

Applications

Scientific Uses

9-Deazaadenosine triphosphate has several important applications in scientific research:

  • Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies.
  • Molecular Biology Tools: Used as a substrate in various enzymatic assays and studies involving RNA synthesis.
  • Cancer Research: Investigated for its cytotoxic effects on cancer cells, providing insights into alternative therapeutic strategies against malignancies .
Chemical Structure and Synthesis of 9-Deazaadenosine Triphosphate

Structural Characterization of 9-Deazaadenosine Triphosphate

9-Deazaadenosine triphosphate (9-Deaza-ATP) is a synthetic analog of adenosine triphosphate (ATP) characterized by a critical modification at the purine scaffold. Its molecular formula is C₁₁H₁₇N₄O₁₃P₃ [1], with a molecular weight of 530.2 g/mol. The defining structural alteration involves the replacement of the nitrogen atom at the 9-position of adenine with a carbon atom (Figure 1). This substitution eliminates a key hydrogen-bonding site while preserving the planarity of the heterocyclic base [1] [7].

The triphosphate chain retains the standard α-, β-, and γ-phosphate groups connected by anhydride linkages, essential for energy transfer functions. However, the absence of N9 disrupts the canonical hydrogen-bonding pattern observed in natural ATP-DNA/RNA polymerase interactions. Crystallographic studies indicate that 9-Deaza-ATP adopts a syn conformation more readily than ATP due to reduced steric constraints, influencing its docking within enzyme active sites [7].

Table 1: Key Structural Features of 9-Deaza-ATP vs. ATP

Feature9-Deaza-ATPATP
Molecular FormulaC₁₁H₁₇N₄O₁₃P₃C₁₀H₁₆N₅O₁₃P₃
Nitrogen at Position 9Carbon substitutionNitrogen present
Hydrogen Bond Acceptor at N9AbsentPresent
Predominant Glycosidic TorsionSyn conformationAnti conformation
pKa of Triphosphate Chain~7.5 (similar to ATP)6.5–7.0

Synthetic Pathways for 9-Deazaadenosine Triphosphate Analogues

Synthesis of 9-Deaza-ATP employs nucleoside triphosphorylation strategies due to the instability of the glycosidic bond under harsh conditions. The Yoshikawa method is a cornerstone approach, utilizing:

  • Protection of Nucleoside: 9-Deazaadenosine is protected at the 5'-OH using trityl groups and at the base amino groups with acid-labile groups (e.g., tert-butoxycarbonyl) [9].
  • Phosphorylation: Protected nucleoside reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate solvent, forming a reactive phosphodichloridate intermediate.
  • Pyrophosphate Coupling: The intermediate is quenched with n-tributylammonium pyrophosphate, generating a cyclic triphosphate.
  • Hydrolysis and Deprotection: Mild acid hydrolysis opens the ring, yielding 9-Deaza-ATP after deprotection (overall yield: 15–25%) [9] [10].

For analogues with modified backbones (e.g., phosphorothioates), Ludwig-Eckstein chemistry is employed. Here, 9-Deazaadenosine is reacted with thiophosphoryl chloride (PSCl₃) followed by pyrophosphate, introducing sulfur at non-bridging oxygen sites (e.g., α-thio or γ-thio variants). Stereoselective synthesis requires chiral auxiliaries to isolate Sₚ or Rₚ diastereomers [5] [8].

Recent Advances:

  • "One-Pot" Strategies: Eliminate protection/deprotection steps using regioselective phosphorylation in polar aprotic solvents, boosting yields to >40% for boranophosphate analogues [9].
  • Enzymatic Synthesis: Nucleoside diphosphate kinase transfers γ-phosphate from ATP to 9-Deaza-ADP, though scalability is limited [10].

Comparative Analysis with Canonical ATP and dATP

9-Deaza-ATP exhibits nuanced biochemical divergence from ATP and deoxyadenosine triphosphate (dATP):

  • Hydrogen Bonding: Lacking N9, 9-Deaza-ATP cannot donate a hydrogen bond at this position (Figure 2). This reduces affinity for ATP-binding pockets (e.g., 10-fold lower Kₘ for hexokinase vs. ATP) but enhances selectivity for certain kinases [1] [7].
  • Energy Transfer: The ΔG of hydrolysis for 9-Deaza-ATP (−30.5 kJ/mol) parallels ATP (−30.5 kJ/mol), confirming comparable phosphoryl transfer potential. However, it fails to support protein folding or liquid-liquid phase separation (LLPS) processes where ATP’s adenine ring mediates π-stacking with Arg/Lys residues [4].
  • Enzyme Recognition: Unlike dATP—which fully replaces ATP in adenosine deaminase-inhibited erythrocytes to maintain cell viability [2]—9-Deaza-ATP is a poor substrate for DNA polymerases. Its C9 permits incorporation into nucleic acids by some viral reverse transcriptases, acting as a mutagenic agent [7] [9].

Table 2: Functional Comparison of Triphosphates

Property9-Deaza-ATPATPdATP
Hydrogen Bond Donors2 (N1, N6)3 (N1, N6, N9)3 (N1, N6, N9)
Energy Transfer CapacityHighHighHigh
Substrate for DNA PolymerasesLow (error-prone)NoYes
Role in LLPSNoneCritical modulator [4]Not reported
Stability at pH 7.08 hours (t₁/₂)12 hours (t₁/₂)10 hours (t₁/₂)

Role of Backbone Modifications in Stability and Reactivity

The triphosphate backbone of 9-Deaza-ATP is a prime target for modifications to enhance stability or alter reactivity:

  • Phosphorothioates (PS): Substituting non-bridging oxygen with sulfur (e.g., 9-Deaza-ATP-α-S) confers nuclease resistance (half-life in serum: >24 hrs vs. 0.5 hrs for unmodified) [5]. However, PS-modified analogues trigger unintended protein interactions—e.g., activation of platelet receptor GPVI due to sulfur’s thiophilic character [3].
  • Boranophosphates: Replacing oxygen with borane (BH₃) maintains anionic charge while enhancing RNase H recruitment, making 9-Deaza-ATP-α-BH₃ a potent antisense oligonucleotide enhancer [5] [8].
  • Methylene Bridges: Introducing α,β- or β,γ-CH₂ groups (e.g., 9-Deaza-AMPCPP) yields non-hydrolyzable analogues for trapping enzyme intermediates. These resist Dcp1/Dcp2 decapping enzymes >50-fold longer than triphosphates [8].

Table 3: Impact of Backbone Modifications on 9-Deaza-ATP

ModificationKey EffectApplicationLimitation
Phosphorothioate (α/γ-S)↑ Nuclease resistanceAntisense therapeuticsGPVI-mediated thrombosis [3]
Boranophosphate (α-BH₃)↑ RNase H activationmRNA degradationReduced cellular uptake
Methylene (e.g., AMPPCP)Non-hydrolyzableEnzyme mechanistic studiesLoss of catalytic function
Phosphonoacetate (PACE)↑ Metabolic stabilityViral polymerase inhibitorsReduced affinity for eIF4E

The stereochemistry of modifications critically influences outcomes. Rₚ-phosphorothioates show 3-fold higher affinity for eIF4E than Sₚ isomers in mRNA capping analogs [8]. For 9-Deaza-ATP, β,γ-imidodiphosphate (AMPPNP) mimics the pre-hydrolytic state in helicases but may incompletely mimic Mg²⁺ coordination [7].

Properties

CAS Number

86568-55-0

Product Name

9-Deazaadenosine triphosphate

IUPAC Name

[[(2R,3S,4R,5S)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C11H17N4O13P3

Molecular Weight

506.19 g/mol

InChI

InChI=1S/C11H17N4O13P3/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(17)8(16)5(26-10)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3-5,8-10,16-17H,2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4?,5-,8-,9-,10+/m1/s1

InChI Key

MXSLUFGKBYJNGX-UDUKESQJSA-N

SMILES

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N

Synonyms

9-deazaadenosine triphosphate
C9ATP

Canonical SMILES

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N

Isomeric SMILES

C1=NC2=C(C1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N

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